Ethyl 5-nitro-2-propylnicotinate
Description
Contextualization within Nicotinate (B505614) Chemistry
Nicotinates, the esters and salts of nicotinic acid (vitamin B3), are fundamental scaffolds in organic and medicinal chemistry. researchgate.net Nicotinic acid itself is a vital nutrient that serves as a precursor to the coenzymes nicotinamide-adenine dinucleotide (NAD) and nicotinamide-adenine dinucleotide phosphate (B84403) (NADP), which are essential for redox reactions in all living cells. researchgate.net The pyridine (B92270) ring, a core component of nicotinates, is a privileged structural motif found in approximately 14% of FDA-approved N-heterocyclic drugs as of 2021. nih.gov
Ethyl 5-nitro-2-propylnicotinate is a derivative of nicotinic acid, featuring an ethyl ester group at the 3-position, a propyl group at the 2-position, and a nitro group at the 5-position of the pyridine ring. The introduction of these substituents dramatically alters the electronic and steric properties of the parent nicotinate structure, influencing its reactivity and potential applications.
Historical Development and Initial Syntheses of Related Nicotinates
The history of nicotinates is intrinsically linked to the production of nicotinic acid (NA). Historically, NA was produced through the liquid-phase oxidation of 3-methylpyridine (B133936) (3-picoline) or 2-methyl-5-ethylpyridine (MEP) using strong oxidants like nitric acid, permanganate, or chromic acid. researchgate.netnih.gov For instance, the Swiss company Lonza has been producing NA since 1956, initially using the catalytic, liquid-phase oxidation of MEP with nitric acid at high temperatures and pressures. nih.gov Another early method involved the oxidation of quinoline (B57606) with perchloric acid in the presence of sulfuric acid and a selenium catalyst. nih.gov
The synthesis of nicotinate esters, such as methyl nicotinate, has been traditionally achieved through a simple Fischer esterification of nicotinic acid with an alcohol (e.g., methanol) under acidic catalysis, typically using sulfuric acid and reflux conditions. chemicalbook.com The synthesis of more complex, substituted nicotinates like the target compound involves multi-step processes. The direct nitration of the pyridine ring is notoriously difficult due to the ring's electron-deficient nature, which deactivates it towards electrophilic substitution. researchgate.net However, procedures have been developed for direct nitration at the 3-position using reagents like dinitrogen pentoxide (N₂O₅). researchgate.net The introduction of alkyl groups often precedes or follows other functionalization steps, depending on the desired synthetic route.
Structural Significance and Functional Group Analysis of this compound
| Functional Group | Position | Influence on the Pyridine Ring |
| Pyridine Ring | Core | An electron-deficient aromatic heterocycle. The nitrogen atom lowers the electron density of the ring compared to benzene (B151609), affecting its reactivity. researchgate.net |
| Propyl Group | C2 | An electron-donating alkyl group. It can influence the steric accessibility of the adjacent nitrogen atom and the ester group. |
| Ethyl Ester Group | C3 | An electron-withdrawing group that further deactivates the ring towards electrophilic attack but can activate it for nucleophilic substitution. It is a key site for potential hydrolysis or transesterification reactions. |
| Nitro Group | C5 | A very strong electron-withdrawing group. It significantly lowers the electron density of the pyridine ring, making it highly susceptible to nucleophilic aromatic substitution. nih.govchempanda.com It also influences the overall polarity and oxidizing properties of the molecule. nih.gov |
Theoretical studies on related nitropyridine derivatives using methods like Density Functional Theory (DFT) have shown that the introduction of a nitro group has a distinct effect on bond angles and lengths within the pyridine ring. nih.govresearchgate.net For example, nitration can cause a narrowing of the C₂–N₁–C₆ angle and a widening of the N₁–C₂–C₃ angle. nih.gov The presence of multiple substituents, as in this compound, leads to a complex distribution of charge density and potential for steric strain, which can even result in non-planar ring conformations in some nitropyridine-N-oxides. nih.govnih.gov The powerful electron-withdrawing nature of the nitro group is expected to make the C-NO₂ bond a site of potential chemical vulnerability and a key factor in the molecule's reactivity. nih.govnih.gov
Overview of Current Research Trajectories and Gaps for Nitropyridine Esters
Research into nitropyridines and their derivatives is an active and expanding field, driven by their vast synthetic potential and diverse applications. nih.gov
Current Research Trajectories:
Precursors for Bioactive Molecules: Nitropyridines are valuable intermediates for synthesizing a wide range of complex molecules with potential antitumor, antibacterial, and antifungal properties. nih.gov The nitro group can be readily reduced to an amino group, providing a chemical handle for further elaboration. For instance, 2-amino-4-methyl-5-nitropyridine (B42881) has been used as a starting material for the synthesis of a highly selective DNA-dependent protein kinase inhibitor. nih.gov
Materials Science and Catalysis: Pyridine derivatives are in demand for applications in materials science and catalysis. nih.gov The strong polarity and ability to act as both charge donors and acceptors make nitropyridine derivatives, particularly N-oxides, interesting for organocatalysis and as components in push-pull molecular rectifiers. chempanda.comnih.gov
Radiolabeling for PET: Nitropyridines are being used in the synthesis of radiolabeled compounds for Positron-Emission Tomography (PET), a critical imaging technique in clinical oncology, neurology, and cardiology. nih.gov
Identified Research Gaps:
Specific Compound Characterization: While broad classes of nitropyridines are studied, specific, highly substituted compounds like this compound often lack detailed experimental characterization in public literature. Much of the understanding of their properties is inferred from studies on related, simpler analogs. researchgate.netresearchgate.net
Systematic Structure-Activity Relationship (SAR) Studies: Although the synthetic utility of nitropyridines is recognized, comprehensive SAR studies that systematically correlate the type and position of substituents (like the propyl and ethyl ester groups) with specific biological activities or material properties are not always available.
Exploration of Reaction Diversity: The nitro group on a pyridine ring facilitates nucleophilic substitutions, but the full scope of these reactions across a diverse range of substituted nicotinate esters remains an area for further exploration. nih.govchempanda.com Developing novel synthetic methodologies that are both efficient and scalable continues to be a key objective for chemists. acs.org
Structure
3D Structure
Properties
Molecular Formula |
C11H14N2O4 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
ethyl 5-nitro-2-propylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H14N2O4/c1-3-5-10-9(11(14)17-4-2)6-8(7-12-10)13(15)16/h6-7H,3-5H2,1-2H3 |
InChI Key |
RNTDYQLQCNZROW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)OCC |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 5 Nitro 2 Propylnicotinate and Its Precursors
Retrosynthetic Analysis of Ethyl 5-nitro-2-propylnicotinate
A retrosynthetic analysis of this compound suggests several potential disconnections of the main pyridine (B92270) framework and its substituents. The primary strategic consideration is the sequence of introducing the propyl, nitro, and ethyl nicotinate (B505614) functionalities onto the pyridine ring.
One plausible approach begins with the disconnection of the ester group, leading back to 5-nitro-2-propylnicotinic acid. This acid can be derived from the corresponding nitrile, a common precursor in pyridine synthesis. The nitro group is an electron-withdrawing group and a meta-director, suggesting its introduction at a later stage to avoid deactivation of the ring towards certain reactions.
A key disconnection involves breaking the pyridine ring itself. A common strategy for constructing substituted pyridines is the Hantzsch pyridine synthesis or related multicomponent reactions. This would involve the condensation of a β-ketoester (or a related active methylene (B1212753) compound), an aldehyde, and an ammonia (B1221849) source. For this compound, this could conceptually involve the condensation of an enamine derived from a propyl-containing precursor, a nitro-substituted C3 fragment, and a glyoxylate (B1226380) equivalent.
An alternative retrosynthetic pathway focuses on the functionalization of a pre-formed pyridine ring. This would start from a simpler, commercially available pyridine derivative, such as a 2-propylnicotinate, and then sequentially introduce the nitro group at the 5-position. The propyl group could be installed via a cross-coupling reaction on a halogenated pyridine precursor.
| Disconnection | Precursors | Synthetic Strategy |
| C-COOEt Bond | 5-nitro-2-propylnicotinic acid, Ethanol (B145695) | Esterification |
| C-NO2 Bond | Ethyl 2-propylnicotinate | Nitration |
| C-Propyl Bond | Ethyl 5-nitro-2-halonicotinate, Propyl organometallic reagent | Cross-coupling |
| Pyridine Ring | Propionaldehyde, Ethyl nitroacetate, Enamine | Multicomponent Condensation |
Classical Synthetic Approaches to Nicotinate Derivatives
Classical methods for the synthesis of nicotinate derivatives, the core structure of the target molecule, have been well-established for decades. These often involve multi-step sequences that allow for the controlled introduction of various substituents.
A hypothetical multi-step synthesis of this compound can be constructed based on established pyridine chemistry. One such pathway could commence with the synthesis of a substituted pyridine ring, followed by functional group interconversions.
A potential route starts with a variation of the malonic ester synthesis. youtube.commasterorganicchemistry.com Diethyl malonate can be alkylated with a propyl halide to introduce the C2-substituent. The resulting propylmalonate can then be used in a condensation reaction to form the pyridine ring.
A plausible sequence is outlined below:
Formation of a 2-propyl-substituted pyridine precursor: A variation of the Guareschi-Thorpe condensation could be employed, reacting ethyl cyanoacetate (B8463686) with butanal (to introduce the propyl group) and ammonia to form a dihydropyridine (B1217469), which is then oxidized to the corresponding 2-propyl-6-hydroxynicotinonitrile.
Removal of the hydroxyl group: The hydroxyl group can be removed through chlorination with reagents like phosphorus oxychloride (POCl₃) to give 2-propyl-6-chloronicotinonitrile, followed by reductive dehalogenation.
Hydrolysis of the nitrile: The nitrile group is then hydrolyzed under acidic or basic conditions to yield 2-propylnicotinic acid.
Nitration: The 2-propylnicotinic acid is then subjected to nitration. The directing effects of the propyl group (ortho, para-directing) and the carboxylic acid (meta-directing) would favor the introduction of the nitro group at the 5-position. This reaction is typically carried out using a mixture of concentrated nitric and sulfuric acids. google.com
Esterification: Finally, the resulting 5-nitro-2-propylnicotinic acid is esterified with ethanol in the presence of an acid catalyst to yield the target molecule, this compound. researchgate.netchemscene.com
Alkylation reactions: The choice of base and solvent is crucial in the initial alkylation steps to maximize yield and prevent side reactions. The use of stronger bases like sodium hydride or lithium diisopropylamide (LDA) can ensure complete deprotonation of the active methylene compound.
Cyclization and Aromatization: The conditions for the pyridine ring formation, such as temperature and catalyst, must be carefully controlled to favor the desired isomer and achieve high yields. Aromatization of any dihydropyridine intermediates is often achieved using a mild oxidizing agent.
Nitration: The nitration step requires careful temperature control to prevent over-nitration or degradation of the starting material. The ratio of nitric acid to sulfuric acid can also be adjusted to control the reactivity.
Esterification: Fischer esterification is a reversible reaction. To drive the reaction to completion, it is common to use a large excess of the alcohol or to remove the water formed during the reaction, for instance, by azeotropic distillation.
| Reaction Step | Key Parameters for Optimization | Potential Challenges |
| Pyridine Ring Formation | Catalyst, Solvent, Temperature, Reactant Ratios | Low yields, Isomer formation, Side reactions |
| Nitration | Temperature, Acid concentration | Over-nitration, Ring degradation, Low regioselectivity |
| Esterification | Catalyst, Alcohol excess, Water removal | Incomplete reaction, Hydrolysis of the ester |
Modern Synthetic Innovations for Pyridine Ring Construction
Recent advances in organic synthesis have provided more efficient and sustainable methods for constructing the pyridine ring, which can be applied to the synthesis of complex molecules like this compound.
Transition-metal catalysis has emerged as a powerful tool for the construction of pyridine rings. chemscene.comgoogle.com These methods often offer higher atom economy and milder reaction conditions compared to classical approaches.
One notable example is the [2+2+2] cycloaddition reaction, where two alkyne molecules and a nitrile react in the presence of a metal catalyst (e.g., cobalt, rhodium, or iridium) to form a pyridine ring. chemscene.com For the synthesis of the target molecule, this could involve the cycloaddition of a propyl-substituted alkyne, a second alkyne equivalent, and a nitro-substituted nitrile. However, controlling the regioselectivity of such cycloadditions with unsymmetrical alkynes can be challenging.
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are also invaluable for functionalizing pre-existing pyridine rings. A strategy could involve starting with a dihalopyridine and sequentially introducing the propyl and ethyl ester groups through selective cross-coupling reactions.
The principles of green chemistry are increasingly influencing the design of synthetic routes. organic-chemistry.org This involves the use of less hazardous reagents, renewable starting materials, and more efficient catalytic processes.
For the synthesis of this compound, several green approaches could be envisioned:
One-Pot Reactions: Multicomponent reactions (MCRs) are highly desirable as they combine several steps into a single operation, reducing waste and saving time and resources. youtube.com An MCR approach to the target molecule could involve the one-pot condensation of simpler precursors to directly form the substituted pyridine ring.
Catalysis with Earth-Abundant Metals: Replacing precious metal catalysts (e.g., palladium, rhodium) with more abundant and less toxic metals like iron or copper is a key goal of green chemistry. google.com Iron-catalyzed cyclization reactions have been developed for pyridine synthesis and could potentially be adapted.
Use of Greener Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ethanol, or ionic liquids can significantly reduce the environmental impact of a synthesis.
Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical methods. While a direct enzymatic synthesis of the target molecule is not yet reported, enzymatic approaches for the synthesis of nicotinic acid and its derivatives are being explored. For instance, a lipase (B570770) could be used for the final esterification step under mild conditions.
| Green Chemistry Approach | Application to Synthesis | Benefits |
| Multicomponent Reactions | One-pot synthesis of the substituted pyridine ring. youtube.com | Reduced waste, time, and energy consumption. |
| Base Metal Catalysis | Use of iron or copper catalysts for cyclization or cross-coupling. google.com | Lower cost, reduced toxicity. |
| Green Solvents | Performing reactions in water, ethanol, or ionic liquids. | Reduced environmental impact and health hazards. |
| Biocatalysis | Enzymatic esterification of the carboxylic acid precursor. | High selectivity, mild conditions, biodegradable catalyst. |
Synthesis of Analogues and Derivatives with Modified Substituents
The synthesis of analogues and derivatives of this compound allows for the exploration of structure-activity relationships by modifying the core scaffold. These modifications can target the propyl group at the C2 position, the nitro group at the C5 position, or other positions on the pyridine ring, as well as the ethyl ester moiety.
Research into the synthesis of related substituted nicotinates provides a foundation for developing synthetic routes to a variety of analogues. Methodologies for creating substituted 5-nitronicotinamides and nitriles of 5-nitronicotinic acid are particularly relevant, suggesting pathways for introducing diversity at the C2 position and modifying the ester group. researchgate.net For instance, the synthesis of ethyl 2-methyl-5-nitronicotinate from ethyl acetoacetate (B1235776) and 1-amino-2-nitroethene demonstrates a viable route that could potentially be adapted for other 2-alkyl substituents by using different β-ketoesters. researchgate.net
The general approach to synthesizing substituted nicotinate esters often involves the condensation of a β-ketoester with an enamine or a related species. researchgate.netstackexchange.com By selecting different starting materials, a range of analogues with modified substituents can be achieved.
Modification of the C2-Alkyl Group
The propyl group at the C2 position can be varied by employing different β-ketoesters in the initial condensation step. For example, using ethyl butyrylacetate would yield a 2-propyl derivative, while using ethyl hexanoylacetate would introduce a 2-pentyl group. This approach allows for the synthesis of a homologous series of 2-alkyl-5-nitronicotinates.
| Starting β-Ketoester | Resulting C2-Substituent |
| Ethyl acetoacetate | Methyl |
| Ethyl propionylacetate | Ethyl |
| Ethyl butyrylacetate | Propyl |
| Ethyl valerylacetate | Butyl |
| Ethyl hexanoylacetate | Pentyl |
Modification of the C5-Substituent
The nitro group at the C5 position is a key feature, but its replacement with other electron-withdrawing or electron-donating groups can be of synthetic interest. The synthesis of 5-nitronicotinic acid itself is a critical step, and various methods for its preparation have been reported. chemicalbook.com Starting from 5-bromonicotinoyl chloride, treatment with ammonia followed by oxidation can yield 5-nitronicotinamide. researchgate.net This suggests that a 5-amino precursor, obtained from the reduction of the nitro group, could be a versatile intermediate for introducing other functionalities via diazotization and subsequent substitution reactions.
Furthermore, the synthesis of compounds like 6-hydroxyl-5-nitronicotinic acid highlights that the pyridine ring can be further substituted. google.com This opens up possibilities for creating derivatives with additional functional groups on the core structure.
Derivatives of the Ester Group
The ethyl ester can be readily converted into other functional groups. Hydrolysis of the ester to the corresponding carboxylic acid, 5-nitro-2-propylnicotinic acid, provides a key intermediate. This acid can then be converted to a variety of amides by reaction with different amines, or to other esters by reaction with different alcohols under acidic conditions. google.com The synthesis of various substituted 5-nitronicotinamides has been demonstrated, showcasing the feasibility of this approach. researchgate.net
| Reagent | Resulting Functional Group |
| Sodium Hydroxide (B78521) (followed by acid) | Carboxylic Acid |
| Ammonia | Amide |
| Primary/Secondary Amines | Substituted Amides |
| Various Alcohols (with acid catalyst) | Different Esters |
Analogues with Modified Propylamino Chains
While not a direct modification of this compound, the synthesis of 5-nitro-2-[N-3-(4-azidophenyl)-propylamino]-benzoic acid offers insights into creating analogues with extended and functionalized side chains at the C2 position. nih.gov This particular synthesis involves the reaction of 2-chloro-5-nitrobenzoic acid with a substituted propylamine. A similar strategy could potentially be applied to a 2-chloro-5-nitronicotinate precursor to introduce a variety of N-substituted propylamino groups at the C2 position, thereby creating a diverse library of analogues.
Chemical Reactivity and Derivatization Strategies of Ethyl 5 Nitro 2 Propylnicotinate
Reactivity of the Ester Moiety
The ethyl ester group at the 3-position of the pyridine (B92270) ring is a primary site for chemical transformation. Its reactivity is influenced by the electron-withdrawing nature of the nitro group and the pyridine ring itself.
The ester can undergo hydrolysis to yield the corresponding carboxylic acid, 5-nitro-2-propylnicotinic acid. This reaction is typically carried out under acidic or basic conditions. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, rendering the carbonyl carbon more electrophilic for nucleophilic attack by water. Base-catalyzed hydrolysis (saponification) proceeds via nucleophilic acyl substitution, where a hydroxide (B78521) ion attacks the carbonyl carbon.
Transesterification, the conversion of the ethyl ester to a different ester, can be achieved by reacting the compound with another alcohol in the presence of an acid or base catalyst. This process is an equilibrium reaction, and driving it to completion often requires using a large excess of the new alcohol or removing the ethanol (B145695) as it is formed.
The ester group can be reduced to a primary alcohol, (5-nitro-2-propylpyridin-3-yl)methanol. This transformation can be selectively achieved using strong reducing agents. A common method for reducing esters to alcohols without affecting a nitro group is the use of borane (B79455) complexes like borane-tetrahydrofuran (B86392) (BH3-THF) or borane-dimethyl sulfide (B99878) (BH3-SMe2) researchgate.net. While powerful reducing agents like lithium aluminum hydride (LiAlH4) can also reduce esters, they are often known to reduce nitro groups as well, which could lead to a mixture of products researchgate.net. The chemoselectivity of the reduction is a critical consideration.
Another potential transformation is the conversion of the ester to an amide through aminolysis. This involves reacting the ethyl ester with an amine to form the corresponding N-substituted 5-nitro-2-propylnicotinamide. This reaction is typically slower than hydrolysis and may require heating.
Transformations of the Nitro Group on the Pyridine Ring
The nitro group at the 5-position is a key functional handle for derivatization, significantly influencing the electronic properties of the pyridine ring and offering a pathway to various other functionalities.
The reduction of the nitro group to an amino group is a fundamental and widely used transformation in the chemistry of nitroaromatics. wikipedia.orgmasterorganicchemistry.com This conversion of ethyl 5-nitro-2-propylnicotinate would yield ethyl 5-amino-2-propylnicotinate, a valuable intermediate for further synthesis. This transformation dramatically changes the electronic nature of the substituent from strongly electron-withdrawing to strongly electron-donating. masterorganicchemistry.com
A variety of reducing agents can accomplish this transformation with high efficiency. wikipedia.orgmasterorganicchemistry.com The choice of reagent is often dictated by the presence of other functional groups and the desired selectivity.
Common Reagents for Nitro Group Reduction
| Reagent/System | Conditions | Notes |
|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Nickel wikipedia.orgcommonorganicchemistry.com | Often the method of choice due to clean reaction and high yields. Can sometimes be too reactive for other functional groups. commonorganicchemistry.com |
| Metal/Acid | Fe/HCl, Sn/HCl, Zn/HCl masterorganicchemistry.com | Classic and effective methods. The acidic conditions might affect acid-labile groups. |
| Sodium Hydrosulfite (Na₂S₂O₄) | A mild reducing agent. | |
| Tin(II) Chloride (SnCl₂) | A mild reagent that can be used in non-aqueous, pH-neutral conditions. masterorganicchemistry.com |
| Sodium Borohydride (NaBH₄) with a catalyst | NaBH₄/FeCl₂ d-nb.info | This system has been shown to be highly chemoselective for the reduction of nitro groups in the presence of ester functionalities. d-nb.info |
The resulting amino group is significantly more activating for the pyridine ring and directs electrophilic substitution to the ortho and para positions. masterorganicchemistry.com
Beyond complete reduction to the amine, the nitro group can undergo partial reduction to intermediate oxidation states, such as the nitroso or hydroxylamino derivatives. nih.govmdpi.com For instance, reduction with zinc dust in the presence of aqueous ammonium (B1175870) chloride can often lead to the formation of the corresponding N-hydroxylamino derivative. libretexts.org
The selectivity of these reductions depends on the choice of reducing agent and the reaction conditions. mdpi.com For example, catalytic hydrogenation typically leads to the amine, while other reagents can be used to isolate the intermediate products.
Another class of reactions involves nucleophilic aromatic substitution, where the nitro group can be displaced by a strong nucleophile, although this is generally more challenging on a pyridine ring compared to a benzene (B151609) ring with multiple activating nitro groups. The Zinin reduction, using sodium sulfide or polysulfides, is known for the selective reduction of one nitro group in polynitro aromatic compounds. stackexchange.com
Reactivity of the Pyridine Ring
The pyridine ring in this compound is electron-deficient due to the electronegativity of the ring nitrogen and the strong electron-withdrawing effect of the 5-nitro group. This deactivation significantly influences its reactivity towards electrophilic substitution. uoanbar.edu.iq
Pyridine itself is less reactive than benzene towards electrophiles, and the presence of a nitro group further deactivates the ring, making reactions like nitration, sulfonation, and halogenation require very harsh conditions. uoanbar.edu.iq Friedel-Crafts reactions are generally not feasible on such a deactivated pyridine ring. uoanbar.edu.iq
The positions on the pyridine ring are not equally reactive. The nitrogen atom and the nitro group exert a deactivating effect, particularly at the positions ortho and para to them (positions 2, 4, and 6). Electrophilic attack, if it occurs, would be expected at the position least deactivated, which is typically the meta position relative to the deactivating groups. In this molecule, the positions are already substituted, limiting the possibilities for further electrophilic aromatic substitution without displacement of an existing group.
On the other hand, the electron-deficient nature of the ring makes it more susceptible to nucleophilic attack. Nucleophilic aromatic substitution could potentially occur, especially with strong nucleophiles, though the conditions would likely need to be forcing.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally challenging due to the electron-deficient nature of the heterocycle, which is caused by the electronegative nitrogen atom. wikiwand.comwikipedia.org This deactivation is further intensified in this compound by the presence of the strongly electron-withdrawing nitro group at the 5-position and the ethyl nicotinate (B505614) group. These groups decrease the electron density of the ring, making it less susceptible to attack by electrophiles. rsc.org
Direct electrophilic attack, such as nitration or sulfonation, on this substrate is highly unlikely to proceed under standard conditions. wikiwand.comwikipedia.org The pyridine nitrogen is also prone to protonation or coordination with Lewis acids under the acidic conditions typically required for these reactions, which would further deactivate the ring to an extreme degree. wikipedia.org Computational studies on the nitration of pyridine derivatives confirm that while the reaction with the nitronium ion (NO₂⁺) in the absence of strong acid has a low activation energy, the necessary acidic medium converts the pyridine to its protonated form, which is strongly deactivated against electrophilic attack. rsc.orgresearchgate.net Therefore, functionalization of the aromatic core of this compound via electrophilic substitution is not a synthetically viable strategy.
Nucleophilic Aromatic Substitution
In stark contrast to its inertness towards electrophiles, the pyridine ring of this compound is highly activated for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com The potent electron-withdrawing effect of the 5-nitro group significantly lowers the electron density at the C2, C4, and C6 positions, making them susceptible to attack by nucleophiles. This is a common reactivity pattern for nitropyridines. ntnu.no
In this specific molecule, the C2 position is already substituted with a propyl group. However, if a suitable leaving group were present at the C2 or C6 positions, it would be readily displaced by a variety of nucleophiles. More relevant is the vicarious nucleophilic substitution (VNS) of hydrogen, a powerful method for C-H functionalization of electron-deficient aromatic rings. acs.orgacs.org This reaction involves the addition of a nucleophile (often a carbanion stabilized by a group that can be eliminated) to the ring, followed by base-induced β-elimination to restore aromaticity. acs.org For 3-nitropyridine (B142982) systems, VNS reactions typically occur at the C4 position, para to the nitro group. ntnu.noacs.org Thus, this compound is an excellent candidate for C-H functionalization at the C4 and C6 positions with carbon, nitrogen, or oxygen nucleophiles.
Table 1: Potential Nucleophilic Aromatic Substitution Reactions
| Position of Attack | Type of Nucleophile | Potential Product |
|---|---|---|
| C4 | Carbon (e.g., stabilized carbanions) | 4-Alkyl or 4-Aryl derivatives |
| C6 | Carbon (e.g., stabilized carbanions) | 6-Alkyl or 6-Aryl derivatives |
| C4 | Nitrogen (e.g., NH₂⁻, N₃⁻) | 4-Amino or 4-Azido derivatives |
| C6 | Nitrogen (e.g., NH₂⁻, N₃⁻) | 6-Amino or 6-Azido derivatives |
| C4 | Oxygen (e.g., RO⁻) | 4-Alkoxy derivatives |
Oxidation and Reduction of the Pyridine Nucleus
Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide using oxidizing agents like peracids (e.g., m-CPBA). wikiwand.com The formation of the N-oxide dramatically alters the reactivity of the pyridine ring, making it more amenable to both electrophilic and nucleophilic substitution. scripps.edu The N-oxide group is activating for electrophilic substitution at the C4 position and can also facilitate nucleophilic attack at the C2 and C6 positions. scripps.eduresearchgate.net
Reduction: The most significant reduction reaction for this compound involves the nitro group. The reduction of aromatic nitro groups to primary amines is a fundamental and widely used transformation in organic synthesis. wikipedia.orgmasterorganicchemistry.com This conversion dramatically changes the electronic properties of the substituent from strongly electron-withdrawing and meta-directing (in benzene systems) to strongly electron-donating and ortho, para-directing. masterorganicchemistry.com
The resulting ethyl 5-amino-2-propylnicotinate is a versatile intermediate. The amino group can be further derivatized, for example, through diazotization followed by Sandmeyer-type reactions to introduce a wide range of functionalities.
Common reagents for the reduction of aromatic nitro groups are highly effective and often chemoselective, leaving the ester and the pyridine ring intact.
Table 2: Common Reagents for Nitro Group Reduction
| Reagent/Catalyst | Conditions | Product | Selectivity Notes |
|---|---|---|---|
| H₂, Pd/C | Hydrogen gas, Palladium on Carbon catalyst | Ethyl 5-amino-2-propylnicotinate | Highly efficient; may also reduce other susceptible groups if present. commonorganicchemistry.com |
| Fe, HCl or NH₄Cl | Iron powder in acidic or neutral medium | Ethyl 5-amino-2-propylnicotinate | Classic, cost-effective method. masterorganicchemistry.com |
| SnCl₂, HCl | Tin(II) chloride in acidic medium | Ethyl 5-amino-2-propylnicotinate | A mild and common laboratory method. masterorganicchemistry.comlibretexts.org |
| Na₂S₂O₄ | Sodium dithionite | Ethyl 5-amino-2-propylnicotinate | Useful under neutral or basic conditions. |
Functionalization of the Propyl Chain
The 2-propyl group offers another site for derivatization, independent of the aromatic ring's electronics. Functionalization can typically be achieved through free-radical reactions at the benzylic-like position (the carbon atom of the propyl chain attached directly to the pyridine ring). This position is activated for radical abstraction due to the resonance stabilization provided by the aromatic ring.
Strategies for functionalizing such alkyl chains on heterocyclic systems include:
Radical Halogenation: Using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light), a bromine atom can be selectively introduced at the α-position of the propyl group. This bromo-derivative is a versatile intermediate for subsequent nucleophilic substitution reactions.
Oxidation: Strong oxidizing agents can potentially oxidize the propyl chain. Depending on the conditions, this could lead to a ketone at the α-position or cleavage of the chain. However, controlling the selectivity of this oxidation in the presence of the sensitive nitro group and the pyridine ring would be challenging.
Utility of this compound as a Scaffold for Complex Molecular Building Blocks
This compound is a valuable scaffold for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science, where substituted pyridines are ubiquitous motifs. nih.govdigitellinc.com Its utility stems from the ability to selectively and sequentially modify its different functional groups.
A primary synthetic route involves the reduction of the nitro group to an amine. The resulting ethyl 5-amino-2-propylnicotinate can serve as a precursor to a variety of bicyclic and polycyclic heterocyclic systems. For example, the amino group can be acylated and then cyclized, or it can participate in condensation reactions with bifunctional reagents to build new rings fused to the pyridine core. The amino and ester functionalities can be used to construct fused pyrimidinones, pyridopyrazines, or other important heterocyclic frameworks.
Furthermore, activating the C4 or C6 positions towards nucleophilic substitution, as described in section 3.3.2, allows for the introduction of diverse substituents. Combining these strategies—for instance, a VNS reaction at C4 followed by reduction of the nitro group and subsequent cyclization—provides a powerful pathway to densely functionalized and stereochemically complex pyridine derivatives that would be difficult to access by other means. This strategic, multi-step functionalization makes this compound a key starting material for creating libraries of novel compounds for biological screening and materials development. acs.orgrsc.org
Computational and Theoretical Investigations of Ethyl 5 Nitro 2 Propylnicotinate
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, provide a foundational understanding of the intrinsic properties of ethyl 5-nitro-2-propylnicotinate at the atomic and electronic levels. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of the molecule.
Electronic Structure and Molecular Orbitals
The electronic structure of this compound is characterized by the interplay of its constituent functional groups: the pyridine (B92270) ring, the nitro group, the ethyl ester, and the propyl group. The distribution of electrons within the molecule dictates its stability, reactivity, and spectroscopic properties.
A key aspect of understanding the electronic structure is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting electrophilic regions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the oxygen atoms of the ester group. The LUMO, on the other hand, is anticipated to be centered on the electron-withdrawing nitro group and the carbonyl carbon of the ester.
Table 1: Calculated Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO-2 | -8.95 |
| HOMO-1 | -7.82 |
| HOMO | -6.71 |
| LUMO | -2.45 |
| LUMO+1 | -1.33 |
| LUMO+2 | -0.58 |
| HOMO-LUMO Gap | 4.26 |
Note: The data in this table is hypothetical and for illustrative purposes, representing typical values obtained from DFT calculations.
Electrostatic Potential and Reactivity Prediction
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) denote electron-deficient areas prone to nucleophilic attack.
In the case of this compound, the MEP surface would likely show a significant negative potential around the oxygen atoms of the nitro group and the carbonyl oxygen of the ester group, making these sites attractive for electrophiles. Conversely, a positive potential is expected around the hydrogen atoms of the propyl and ethyl groups, as well as near the nitrogen atom of the nitro group. The aromatic protons and the carbon atoms of the pyridine ring would exhibit intermediate potential values. This information is crucial for predicting how the molecule will interact with other reagents.
Conformational Analysis and Energy Landscapes
The flexibility of the ethyl and propyl side chains in this compound allows for the existence of multiple conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in three-dimensional space and to understand the energy barriers between different conformations.
By systematically rotating the rotatable bonds (e.g., C-C bonds in the alkyl chains and the C-O bond of the ester), a potential energy surface can be generated. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for conformational changes. The relative energies of the conformers, calculated using quantum chemical methods, determine their populations at a given temperature according to the Boltzmann distribution.
Table 2: Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle (°C-C-O-C) | Relative Energy (kcal/mol) |
| A | 0 | 2.5 |
| B | 60 | 1.2 |
| C | 120 | 0.8 |
| D | 180 | 0.0 (Global Minimum) |
Note: The data in this table is hypothetical and for illustrative purposes, representing a simplified conformational analysis around the ester group.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry provides powerful tools for modeling chemical reactions, allowing for the exploration of reaction mechanisms and the determination of reaction kinetics. For this compound, this could involve studying reactions such as nucleophilic aromatic substitution or the reduction of the nitro group.
Reaction pathway modeling involves identifying the minimum energy path that connects reactants to products. Along this path, the transition state (TS) is of particular interest. The TS is the highest energy point on the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. The structure and energy of the transition state can be located using various computational algorithms.
Once the transition state is identified, its vibrational frequencies can be calculated. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The energy of the transition state relative to the reactants provides the activation energy, a key parameter in determining the reaction rate.
Spectroscopic Property Prediction and Validation
Theoretical calculations can predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation of the computational model. For this compound, this includes predicting its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.
Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the absorption bands in the IR spectrum. For this compound, characteristic vibrational modes would include the N-O stretching of the nitro group, the C=O stretching of the ester, and the C-H stretching of the alkyl groups and the aromatic ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the ¹H and ¹³C nuclei can be predicted by calculating the magnetic shielding tensors for each atom. These theoretical chemical shifts, when referenced to a standard, can be directly compared to experimental NMR spectra, aiding in the structural elucidation of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic transitions that give rise to absorption in the UV-Vis region can be calculated using time-dependent DFT (TD-DFT). This method provides information about the excitation energies and oscillator strengths, which correspond to the wavelength and intensity of the absorption peaks. The predicted UV-Vis spectrum for this compound would likely show absorptions related to π-π* transitions within the aromatic system and n-π* transitions involving the nitro and ester groups.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Value | Assignment |
| IR Frequency (cm⁻¹) | ~1725 | C=O stretch (ester) |
| IR Frequency (cm⁻¹) | ~1530, ~1350 | Asymmetric and symmetric NO₂ stretch |
| ¹H NMR Chemical Shift (ppm) | ~8.5-9.0 | Protons on the pyridine ring |
| ¹³C NMR Chemical Shift (ppm) | ~165 | Carbonyl carbon (ester) |
| UV-Vis λmax (nm) | ~280 | π-π* transition |
Note: The data in this table is hypothetical and for illustrative purposes, representing typical values for the functional groups present in the molecule.
Molecular Interaction and Mechanistic Investigations of Ethyl 5 Nitro 2 Propylnicotinate
In Silico Ligand-Target Modeling and Docking Studies
There are currently no published in silico ligand-target modeling or docking studies for Ethyl 5-nitro-2-propylnicotinate. Such studies, which computationally predict the binding of a ligand to a protein target, are crucial for identifying potential biological activities and mechanisms of action. The absence of this research means that the potential protein targets and binding affinities of this compound are unknown.
In Vitro Biochemical and Enzymatic Interaction Studies (Focus on mechanism)
A comprehensive search of scientific literature has yielded no in vitro biochemical or enzymatic interaction studies for this compound. Consequently, there is no information on its potential to inhibit or modulate the activity of any specific enzymes or its broader biochemical effects on cellular systems.
Structure-Mechanism Relationships at the Molecular Level
Due to the lack of mechanistic and interaction studies, no structure-mechanism relationships for this compound have been established. Understanding these relationships would require data from both in silico and in vitro studies to correlate the compound's structural features—such as the nitro group, the propyl chain, and the ethyl nicotinate (B505614) core—with any observed biological activity.
Role as a Chemical Probe in Biological Systems
There is no evidence in the current body of scientific literature to suggest that this compound has been utilized as a chemical probe. Chemical probes are small molecules with known mechanisms of action used to study biological processes. Without established biological targets or a defined mechanism, this compound has not been adopted for such applications.
Applications of Ethyl 5 Nitro 2 Propylnicotinate in Chemical Synthesis and Materials Science
Role as a Versatile Synthetic Intermediate for Organic Synthesis
The strategic placement of functional groups in Ethyl 5-nitro-2-propylnicotinate renders it a highly versatile intermediate in organic synthesis. The nitro group, being a strong electron-withdrawing group, activates the pyridine (B92270) ring for nucleophilic aromatic substitution reactions. This allows for the introduction of various nucleophiles at specific positions, leading to the formation of diverse substituted pyridine derivatives.
Furthermore, the ester group can be readily hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing additional handles for further chemical modifications. The propyl group at the 2-position also influences the molecule's reactivity and solubility, making it a useful component in the synthesis of complex target molecules.
Precursor for Complex Organic Molecules and Heterocycles
One of the most significant applications of this compound is its role as a precursor for the synthesis of complex organic molecules and various heterocyclic systems. The nitro group can be reduced to an amino group, which is a key step in the construction of fused heterocyclic rings. This amino-substituted pyridine derivative can then undergo cyclization reactions with various reagents to form bicyclic and polycyclic systems, which are common scaffolds in pharmaceuticals and agrochemicals.
For instance, the reduction of the nitro group followed by diazotization and subsequent intramolecular cyclization can lead to the formation of various nitrogen-containing heterocycles. The versatility of this compound allows for the synthesis of a library of compounds with diverse biological activities.
Applications in Material Science and Polymer Chemistry
The unique electronic properties of this compound, arising from the presence of the nitro group, make it an interesting candidate for applications in materials science. The electron-deficient nature of the pyridine ring can be exploited in the design of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
In polymer chemistry, this compound can be incorporated into polymer backbones or as a pendant group to modify the properties of existing polymers. For example, it can be used as a monomer in polymerization reactions or as a cross-linking agent to enhance the thermal and mechanical stability of polymers. The resulting materials may exhibit interesting optical or electronic properties, opening up possibilities for their use in advanced technologies.
Catalytic Applications and Ligand Development
The pyridine nitrogen atom in this compound can act as a coordinating site for metal ions, making it a potential ligand for catalysis. The electronic properties of the pyridine ring, influenced by the nitro and propyl substituents, can be fine-tuned to modulate the catalytic activity of the metal center.
While direct catalytic applications of this compound itself are not widely reported, its derivatives are being explored for their potential in various catalytic transformations. By modifying the functional groups on the pyridine ring, it is possible to design ligands with specific steric and electronic properties for a wide range of catalytic reactions, including cross-coupling reactions and asymmetric synthesis.
Development of Novel Analytical Standards and Reference Materials
The purity and well-defined chemical structure of this compound make it a suitable candidate for use as an analytical standard or reference material. In analytical chemistry, it is crucial to have well-characterized standards for the accurate quantification of target analytes.
This compound can be used to develop and validate analytical methods, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), for the analysis of related compounds in various matrices. Its stability and high purity ensure the reliability and reproducibility of analytical results, making it a valuable tool for quality control and research laboratories.
Future Research Directions and Concluding Remarks on Ethyl 5 Nitro 2 Propylnicotinate
Unexplored Synthetic Avenues and Methodologies
The synthesis of Ethyl 5-nitro-2-propylnicotinate can be approached from several conceptual standpoints, many of which remain to be explored in detail. Current knowledge on the synthesis of substituted nicotinic acids and nitropyridines suggests several plausible, yet uninvestigated, synthetic strategies.
One promising, yet underexplored, avenue is the direct nitration of ethyl 2-propylnicotinate. While the nitration of pyridine (B92270) derivatives is a known process, the specific conditions required for the selective nitration of this substrate at the 5-position have not been systematically studied. The reaction would likely involve the use of strong nitrating agents, and the regioselectivity would be a key aspect to investigate, potentially influenced by the directing effects of the propyl and ester groups.
Another largely unexplored approach is the construction of the substituted pyridine ring from acyclic precursors. This could involve multi-component reactions, which are known for their efficiency in building molecular complexity in a single step. For instance, a one-pot synthesis strategy, analogous to those developed for other highly substituted nicotinic acid derivatives, could be devised from readily available starting materials. acs.org Such a strategy might involve the condensation of an enamino keto ester with a suitable nitro-containing building block. acs.org
Furthermore, cyclocondensation reactions have been successfully employed for the synthesis of substituted 5-nitronicotinamides and could be adapted for the synthesis of the corresponding esters. researchgate.net These methods often utilize nitrocarbonyl compounds and their derivatives as key starting materials. researchgate.net The exploration of different catalysts and reaction conditions for these cyclocondensations could lead to efficient and scalable syntheses of this compound.
A summary of potential synthetic strategies is presented in the table below.
| Synthetic Strategy | Key Precursors | Potential Advantages | Areas for Investigation |
| Direct Nitration | Ethyl 2-propylnicotinate | Atom economy, potentially fewer steps | Regioselectivity, optimization of nitrating agents and reaction conditions |
| Multi-component Ring Construction | Enamino keto esters, nitro-containing building blocks | High efficiency, molecular diversity | Identification of suitable reaction partners and catalysts, mechanism elucidation |
| Cyclocondensation Reactions | Nitrocarbonyl compounds, enamines | Access to diverse substitution patterns | Substrate scope, yield optimization, catalyst development |
Potential for Novel Chemical Transformations and Derivatizations
The functional groups present in this compound offer a rich platform for a variety of chemical transformations and derivatizations, opening doors to novel molecular architectures. The nitro group, in particular, is a versatile handle for further chemical modifications.
A primary transformation of interest is the reduction of the nitro group to an amino group. This would yield ethyl 5-amino-2-propylnicotinate, a valuable intermediate for the synthesis of a wide range of other compounds. The resulting amino group could be acylated, alkylated, or used in the construction of heterocyclic rings, such as imidazopyridines. acs.org The choice of reducing agent would be critical to ensure selectivity and avoid the reduction of the ester group.
The ester functionality also provides opportunities for derivatization. Hydrolysis of the ethyl ester to the corresponding carboxylic acid would provide a substrate for the formation of amides, which are of interest in medicinal chemistry. ontosight.ai Alternatively, reduction of the ester would yield the corresponding alcohol, 3-pyridyl methanol (B129727) derivative, which could be further functionalized. scholarsresearchlibrary.com
The propyl group, while generally less reactive, could potentially undergo oxidation at the benzylic-like position to introduce a hydroxyl or carbonyl group, further increasing the molecular complexity.
| Functional Group | Potential Transformation | Resulting Product | Potential for Further Derivatization |
| Nitro Group | Reduction | 5-Amino derivative | Acylation, alkylation, diazotization, heterocycle formation |
| Ester Group | Hydrolysis | 5-Nitro-2-propylnicotinic acid | Amide formation, further esterification |
| Ester Group | Reduction | (5-Nitro-2-propylpyridin-3-yl)methanol | Ether formation, oxidation to aldehyde |
| Propyl Group | Oxidation | Hydroxylated or carbonylated derivatives | Further oxidation, functional group interconversion |
Advanced Computational Modeling Prospects and Predictive Insights
Computational chemistry offers a powerful toolkit for gaining predictive insights into the properties and reactivity of this compound, guiding future experimental work. Density Functional Theory (DFT) and other quantum chemical methods can be employed to explore various aspects of this molecule. researchgate.net
One area of significant interest is the prediction of the molecule's electronic structure and spectroscopic properties. Computational studies can provide insights into the molecular orbital energies (HOMO-LUMO gap), which are crucial for understanding the molecule's electronic transitions and potential applications in optoelectronics. tandfonline.com Calculated vibrational spectra can aid in the interpretation of experimental infrared and Raman data. researchgate.net
Furthermore, computational modeling can be used to predict the regioselectivity of chemical reactions, such as the nitration of ethyl 2-propylnicotinate or the nucleophilic substitution on the pyridine ring. By modeling the transition states and reaction pathways, it is possible to identify the most likely products and optimize reaction conditions. mdpi.com
The binding energies of this compound and its derivatives with various receptors or materials can also be computationally estimated. nih.gov This could be particularly valuable in exploring its potential applications in materials science, for example, by predicting its affinity for metal surfaces or its ability to act as a ligand in coordination complexes.
| Computational Method | Predicted Property/Insight | Potential Impact on Research |
| Density Functional Theory (DFT) | Electronic structure (HOMO-LUMO), vibrational spectra, dipole moment | Guidance for spectroscopic characterization, prediction of electronic properties |
| Transition State Modeling | Reaction pathways, activation energies, regioselectivity | Optimization of synthetic routes, understanding reaction mechanisms |
| Molecular Docking/Binding Energy Calculations | Interaction with other molecules or surfaces | Prediction of potential applications in materials science and as a ligand |
Expanding Non-Clinical Applications and Materials Innovation
While the direct applications of this compound have not been explored, its chemical structure suggests potential for use in various non-clinical areas, particularly in materials science. Nitroaromatic compounds are known to have interesting optical and electronic properties. nih.gov
One potential application is in the development of fluorescent sensors. The nitro group can act as a fluorescence quencher, and the molecule could be designed to interact with specific analytes, leading to a change in its fluorescence properties. mdpi.com This could be particularly relevant for the detection of other nitroaromatic compounds, which are often components of explosives. researchgate.netnovomof.com
The presence of both an electron-withdrawing nitro group and an electron-donating propyl group on the pyridine ring could impart nonlinear optical (NLO) properties to the molecule. Further derivatization could enhance these properties, making the compound a candidate for use in optical devices.
Furthermore, this compound could serve as a precursor for the synthesis of novel polymers or functional materials. For example, following reduction of the nitro group, the resulting diamine derivative could be used as a monomer in polymerization reactions. The pyridine nitrogen also offers a site for coordination with metal ions, potentially leading to the formation of metal-organic frameworks (MOFs) with interesting catalytic or gas sorption properties. novomof.com Graphene-based nanomaterials are also used for the electrochemical sensing of nitroaromatic compounds. dntb.gov.ua
Summary of Key Academic Contributions and Future Significance
While direct academic contributions on this compound are sparse, the foundational knowledge from the broader fields of pyridine chemistry, nitration reactions, and materials science provides a solid framework for its future investigation. The key academic contributions that inform the potential of this compound lie in the development of synthetic methodologies for substituted pyridines, the understanding of the reactivity of nitroaromatic compounds, and the exploration of their applications in materials science. nih.govchempanda.comnih.gov
The future significance of research into this compound will likely stem from its role as a versatile building block for the synthesis of more complex molecules with tailored properties. The exploration of its synthetic chemistry, reactivity, and material properties could lead to advancements in several areas, including:
Organic Synthesis: The development of novel and efficient synthetic routes to this and related compounds.
Materials Science: The design and synthesis of new materials with specific optical, electronic, or sensory properties.
Medicinal Chemistry: The use of this compound as a scaffold for the development of new therapeutic agents, following appropriate derivatization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
